

Spectroscopic Analysis of Nickel(II) Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel(II) bromide*

Cat. No.: *B080709*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Infrared, Raman, and UV-Visible) for anhydrous **Nickel(II) bromide** (NiBr_2). Due to the limited availability of direct experimental data for the vibrational spectra of pure, anhydrous NiBr_2 , this guide also includes theoretical considerations and comparative data from isomorphous compounds to provide a thorough understanding of its expected spectroscopic properties.

Introduction

Nickel(II) bromide is an inorganic compound with the chemical formula NiBr_2 . In its anhydrous form, it is a yellow-brown solid that is highly hygroscopic.^[1] Understanding the spectroscopic signature of NiBr_2 is crucial for its characterization, quality control, and for studying its interactions in various chemical and biological systems. This guide summarizes the available spectroscopic data and provides detailed experimental protocols for obtaining high-quality spectra.

Data Presentation

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of anhydrous **Nickel(II) bromide** has been reported and analyzed. The spectrum is characterized by several broad absorption bands in the visible and near-infrared regions, which are assigned to d-d electronic transitions of the Ni^{2+} ion in an octahedral crystal field.

Table 1: UV-Visible Absorption Data for Anhydrous NiBr_2

Wavenumber (cm^{-1})	Assignment
~7,500	${}^3\text{A}_2\text{g} \rightarrow {}^3\text{T}_2\text{g}$
~13,000	${}^3\text{A}_2\text{g} \rightarrow {}^3\text{T}_1\text{g(F)}$
~16,600	Spin-forbidden transition

| ~24,000 | ${}^3\text{A}_2\text{g} \rightarrow {}^3\text{T}_1\text{g(P)}$ |

Data extracted from the study by Kozielski et al. (1972) on single crystals of NiBr_2 . The exact peak maxima can vary with temperature and sample preparation.[\[2\]](#)

Infrared (IR) Spectroscopy

Direct experimental data for the full infrared spectrum of pure, anhydrous NiBr_2 is not readily available in the reviewed literature. However, based on the analysis of isomorphous transition metal halides like NiCl_2 , the far-infrared region is expected to show fundamental absorption bands corresponding to the lattice vibrations (phonons) of the crystal. Anhydrous NiBr_2 possesses a CdCl_2 -type structure with D_{3d} point group symmetry. This predicts two infrared-active modes of E_u and A_{2u} symmetry.

Table 2: Expected Far-Infrared (FIR) Absorption Bands for Anhydrous NiBr_2

Wavenumber Range (cm^{-1})	Assignment (Predicted)
100 - 200 Ni-Br stretching and bending modes ($\text{E}_u, \text{A}_{2u}$)	

Note: These are predicted ranges based on the analysis of similar compounds. Experimental verification is required.

Raman Spectroscopy

Similar to the IR data, a complete Raman spectrum for anhydrous NiBr_2 is not readily available. For a crystal with D_{3d} symmetry, two Raman-active modes (A_{1g} and E_g) are predicted. A

study on the isomorphous NiCl_2 has identified these modes.^[3] Given the larger mass of the bromide ion compared to the chloride ion, a shift to lower wavenumbers is expected for the corresponding modes in NiBr_2 .

Table 3: Predicted Raman Bands for Anhydrous NiBr_2

Wavenumber Range (cm^{-1})	Assignment (Predicted)	Reference (NiCl_2)
150 - 250	E_g phonon mode	175.2 cm^{-1}

| 250 - 350 | A_{1g} phonon mode | 270.9 cm^{-1} |

Note: These are predicted ranges based on the Raman spectrum of NiCl_2 .^[3] Experimental verification is necessary.

Experimental Protocols

Infrared (IR) Spectroscopy (Solid-State)

Objective: To obtain the far-infrared absorption spectrum of anhydrous NiBr_2 .

Methodology: Nujol Mull Technique

- Sample Preparation:
 - Due to the hygroscopic nature of NiBr_2 , all sample handling should be performed in a dry environment (e.g., a glove box).
 - Grind a small amount (2-5 mg) of anhydrous NiBr_2 into a fine powder using an agate mortar and pestle.
 - Add 1-2 drops of Nujol (mineral oil) to the powder and continue grinding until a uniform, translucent mull is formed.
- Sample Mounting:
 - Place a small amount of the mull onto a polyethylene or CsI window.

- Place a second window on top and gently press to form a thin, even film.
- Data Acquisition:
 - Acquire the spectrum using a Far-Infrared (FIR) spectrometer.
 - Spectral Range: $400 - 50 \text{ cm}^{-1}$
 - Resolution: 4 cm^{-1} or better
 - Scans: Co-add a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio.
 - Background: Record a background spectrum of the empty sample holder with the polyethylene or CsI windows.
- Data Processing:
 - Subtract the background spectrum from the sample spectrum.
 - The characteristic C-H stretching and bending bands from the Nujol will be present in the mid-IR region but should not interfere with the far-IR region where the Ni-Br vibrations are expected.

Raman Spectroscopy (Solid-State)

Objective: To obtain the low-frequency Raman spectrum of anhydrous NiBr_2 .

Methodology: Dispersive Raman Spectroscopy

- Sample Preparation:
 - Place a small amount of anhydrous NiBr_2 powder into a sample holder (e.g., a capillary tube or a well slide). As with IR, this should be done in a dry environment.
- Instrumentation:
 - Use a Raman spectrometer equipped with a low-frequency grating and appropriate filters to access the region below 400 cm^{-1} .

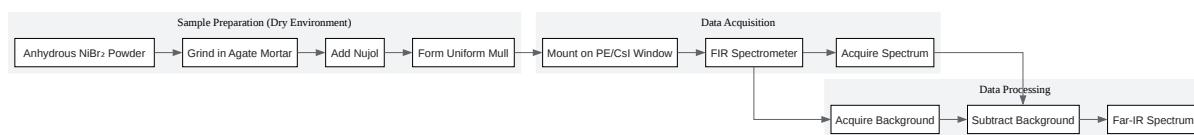
- Excitation Laser: A laser with a wavelength that is not absorbed by the sample should be chosen to avoid fluorescence and sample degradation (e.g., 785 nm or 1064 nm).
- Laser Power: Use the lowest possible laser power to avoid sample heating and potential degradation.
- Data Acquisition:
 - Spectral Range: 50 - 400 cm^{-1}
 - Resolution: 2-4 cm^{-1}
 - Acquisition Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.
- Data Processing:
 - Perform a baseline correction to remove any background fluorescence.
 - Identify and record the peak positions of the Raman bands.

UV-Visible Spectroscopy (Solid-State)

Objective: To obtain the diffuse reflectance UV-Vis spectrum of anhydrous NiBr_2 .

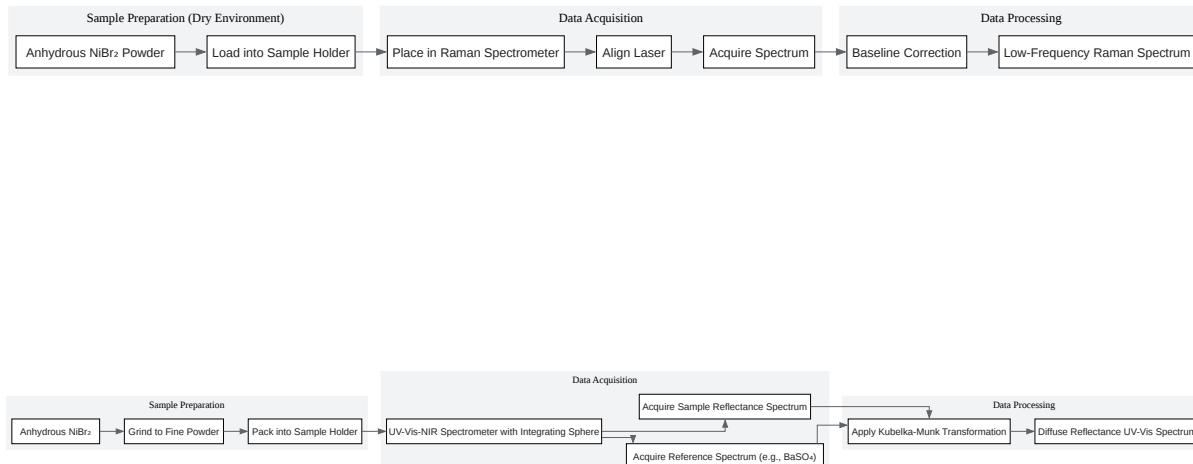
Methodology: Diffuse Reflectance Spectroscopy

- Sample Preparation:
 - Grind a small amount of anhydrous NiBr_2 into a fine powder.
 - The powder can be packed into a sample holder with a quartz window.
- Instrumentation:
 - Use a UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).
- Data Acquisition:


- Spectral Range: 200 - 2500 nm (50,000 - 4,000 cm^{-1})
- Reference: Use a highly reflective standard, such as BaSO₄ or a calibrated Spectralon® puck, as the reference.
- Acquire the reflectance spectrum of the sample.

• Data Processing:

- The instrument software will typically convert the reflectance data (R) to absorbance using the Kubelka-Munk function: $F(R) = (1-R)^2 / 2R$.
- The resulting spectrum will show absorption maxima corresponding to the electronic transitions of the Ni²⁺ ion.


Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Solid-State Far-Infrared (FIR) Spectroscopy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Nickel(II) Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080709#spectroscopic-data-ir-raman-uv-vis-of-nickel-ii-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com